N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide
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Overview
Description
Reaction Conditions: : Further functionalization includes the incorporation of methylthio and pyrazin-2-yloxy groups through substitution reactions, often under mild to moderate heating and using solvents like dichloromethane or ethanol.
Step 3: Final Assembly
Reaction Conditions: : The final compound is assembled through coupling reactions involving acylation of pyrrolidine intermediates with acetic acid derivatives. The reaction is typically performed at room temperature to moderate heat, depending on the reactivity of the intermediates.
Industrial Production Methods: Industrially, the synthesis may involve the use of flow chemistry techniques to enhance reaction efficiency and yield. Key conditions include continuous flow reactors that maintain optimal temperature, pressure, and reagent mixing to scale up the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide typically involves multi-step organic synthesis. The process starts with the selection of appropriate precursor chemicals such as methylthio compounds, oxo-acids, pyrazin-2-yloxy derivatives, pyrrolidines, and acetic acid derivatives.
Step 1: Formation of Intermediate Compounds
Reaction Conditions: : Utilizing condensation reactions, these precursors are reacted under controlled temperatures and catalyzed environments to form intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative degradation, often with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : It may be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at various functional groups, particularly the pyrazin-2-yloxy moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: : Dichloromethane (CH2Cl2), ethanol (EtOH)
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones
Reduction: : Yielding reduced versions of the carbonyl or pyrazin-2-yloxy groups
Substitution: : Various substituted derivatives depending on the nucleophiles used
Scientific Research Applications
Chemistry: : As a versatile reagent in synthetic organic chemistry, it is used to develop new methodologies for functional group transformations and complex molecule assembly.
Medicine: : Investigated for its potential pharmacological properties, it may serve as a lead compound in the development of new therapeutic agents, particularly those targeting enzyme pathways.
Mechanism of Action
The compound's mechanism of action in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. Its functional groups may facilitate binding to active sites, modulating enzymatic activity or altering metabolic pathways. Key pathways might include oxidative stress response or signal transduction mechanisms.
Comparison with Similar Compounds
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide distinguishes itself from similar compounds due to its unique combination of methylthio and pyrazin-2-yloxy groups, providing distinct reactivity and binding characteristics.
Similar Compounds
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)ethanamide
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)propionamide
These similar compounds share core structural elements but differ in their acetamide derivatives, affecting their specific applications and reactivities.
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(20)18-13(4-8-23-2)15(21)19-7-3-12(10-19)22-14-9-16-5-6-17-14/h5-6,9,12-13H,3-4,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYTZAGVOJVBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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